N-Alkyl Chain Length Differentiation: N-Propyl (Target) vs. N-Butyl Analog
The target compound bears an N-propyl substituent (three-carbon chain), whereas its closest commercially indexed analog, (3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine (CAS 820981-40-6), carries an N-butyl group (four-carbon chain) [1]. In the broader 3-aminopyrrolidine monoamine reuptake inhibitor series, increasing N-alkyl chain length from propyl to butyl has been associated with altered dopamine transporter (DAT) versus serotonin transporter (SERT) selectivity ratios in related phenyl-substituted congeners [2]. Direct head-to-head quantitative data for this specific pair are absent from the open literature; however, the structural difference alone justifies separate procurement when SAR precision is required.
| Evidence Dimension | N-alkyl chain carbon count |
|---|---|
| Target Compound Data | 3 carbons (N-propyl) |
| Comparator Or Baseline | (3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine (CAS 820981-40-6): 4 carbons (N-butyl) |
| Quantified Difference | Δ = 1 methylene unit; MW difference = 14.1 g/mol (287.2 vs. 301.3 g/mol) |
| Conditions | Structural comparison; no shared assay data available |
Why This Matters
Even a single methylene unit difference in the N-alkyl chain can significantly impact lipophilicity (calculated logP), target binding pocket accommodation, and transporter selectivity ratios in this chemotype, making the two compounds non-interchangeable in SAR studies.
- [1] PubChem CID 11254701: (3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine (CAS 820981-37-1). View Source
- [2] EP1638934B1 – 3-Aminopyrrolidines as inhibitors of monoamine uptake. European Patent Office, 2004. View Source
